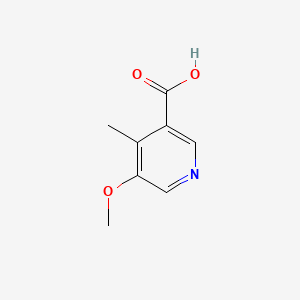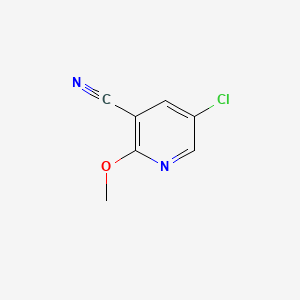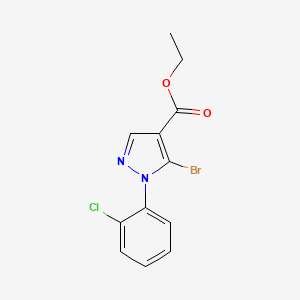
Ácido 5-metoxi-4-metilnicotínico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-4-methylnicotinic acid: is a substituted nicotinic acid derivative with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . This compound is known for its role as an intermediate in the synthesis of various alkaloids, particularly those found in tropical medicinal plants.
Aplicaciones Científicas De Investigación
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in various assays and studies.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-methylnicotinic acid typically involves the methoxylation and methylation of nicotinic acid derivatives. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Methoxy-4-methylnicotinic acid often involves Grignard reagents and carbon dioxide to form the carboxylic acid group . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxy-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like or .
Reduction: Commonly uses with a .
Substitution: Often employs like or under acidic conditions.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Forms halogenated nicotinic acid derivatives.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-4-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- Nicotinic acid
- 4-Methylnicotinic acid
- 5-Methoxynicotinic acid
Comparison: 5-Methoxy-4-methylnicotinic acid is unique due to the presence of both methoxy and methyl groups on the nicotinic acid ring. This structural modification can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes .
Propiedades
IUPAC Name |
5-methoxy-4-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(10)11)3-9-4-7(5)12-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMYHQRTBWLEQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the synthesis of 2-Methoxyonychine alkaloids, like Oxylopidine, provide insights into the structure of 5-Methoxy-4-methylnicotinic acid?
A: The research paper describes a novel synthesis route for 2-Methoxyonychine alkaloids, a group of naturally occurring compounds with potential medicinal properties []. A key step in this synthesis involves the cyclization of 2-phenyl-5-methoxy-4-methylnicotinic acid esters using polyphosphoric acid. The successful synthesis and characterization of various 2-methoxyonychines, including Oxylopidine, confirms the structure of the precursor molecule, 5-Methoxy-4-methylnicotinic acid. This compound serves as a crucial building block, and its structure directly influences the formation and characteristics of the final alkaloids. The revised structure of Oxylopidine, achieved through this synthesis, highlights the importance of understanding the structural features of 5-Methoxy-4-methylnicotinic acid for future studies on these alkaloids.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)




![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)
![Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile](/img/structure/B572439.png)

![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid](/img/structure/B572443.png)





